molecular formula C24H26FN3O5S B2862352 ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate CAS No. 686744-03-6

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2862352
CAS No.: 686744-03-6
M. Wt: 487.55
InChI Key: SHPAYQHZWRLJHN-UHFFFAOYSA-N
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Description

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including an indole ring, a piperazine ring, and a sulfonylacetyl group, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be multiple receptors due to the presence of an indole nucleus . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The compound interacts with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to the compound’s biological effects .

Biochemical Pathways

The affected pathways are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity involved. For instance, if the compound exhibits antiviral activity, it could inhibit the replication of viruses within the host cells . If it shows anticancer activity, it could inhibit the proliferation of cancer cells or induce their apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature can affect the reaction rate . Additionally, the presence of other substances in the environment, such as catalysts, can also influence the compound’s action .

Preparation Methods

The synthesis of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher efficiency and purity.

Chemical Reactions Analysis

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPAYQHZWRLJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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